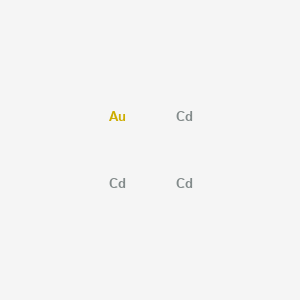
Cadmium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;gold is a compound that combines the properties of cadmium and gold. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury. It is known for its toxicity and is used in various industrial applications. Gold, on the other hand, is a precious metal known for its malleability, ductility, and resistance to corrosion. The combination of cadmium and gold results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;gold compounds can be achieved through various methods, including chemical vapor deposition, sol-gel processes, and wet chemical methods. One common method involves the reduction of gold and cadmium salts in the presence of a reducing agent. For example, gold chloride and cadmium nitrate can be reduced using sodium borohydride in an aqueous solution to form this compound nanoparticles.
Industrial Production Methods: Industrial production of this compound compounds often involves the co-deposition of cadmium and gold onto a substrate using electrochemical methods. This process typically requires a controlled environment to ensure the proper deposition of both metals. The resulting compound can then be purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions: Cadmium;gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium in the compound can react with oxygen to form cadmium oxide, while gold remains relatively inert due to its resistance to oxidation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce cadmium oxide and gold nanoparticles, while reduction reactions can yield this compound alloys.
Scientific Research Applications
Chemistry: In chemistry, cadmium;gold compounds are used as catalysts in various chemical reactions. Their unique properties, such as high surface area and reactivity, make them suitable for applications in organic synthesis and environmental remediation.
Biology: In biology, this compound nanoparticles are used in imaging and diagnostic applications. Their ability to bind to specific biomolecules allows for targeted imaging of cells and tissues, making them valuable tools in medical research.
Medicine: In medicine, this compound compounds are explored for their potential use in drug delivery systems. The combination of cadmium’s reactivity and gold’s biocompatibility allows for the development of targeted drug delivery mechanisms that can improve the efficacy of treatments.
Industry: In industry, this compound compounds are used in the production of electronic components, such as semiconductors and sensors. Their unique electrical properties make them suitable for applications in advanced electronic devices.
Mechanism of Action
The mechanism of action of cadmium;gold compounds involves the interaction of cadmium and gold with various molecular targets and pathways. Cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components. Gold, on the other hand, can interact with proteins and enzymes, affecting their function. The combination of these effects can lead to various biological and chemical outcomes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cadmium;gold include cadmium;silver, cadmium;platinum, and cadmium;palladium. These compounds also combine cadmium with other metals, resulting in unique properties that can be utilized in various applications.
Uniqueness: The uniqueness of this compound compounds lies in the combination of cadmium’s reactivity and gold’s stability. This combination allows for the development of materials with enhanced properties, such as improved catalytic activity and biocompatibility, making this compound compounds valuable in both scientific research and industrial applications.
Properties
CAS No. |
62228-72-2 |
|---|---|
Molecular Formula |
AuCd3 |
Molecular Weight |
534.21 g/mol |
IUPAC Name |
cadmium;gold |
InChI |
InChI=1S/Au.3Cd |
InChI Key |
KQWQXAPXDZXFKR-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Cd].[Cd].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















